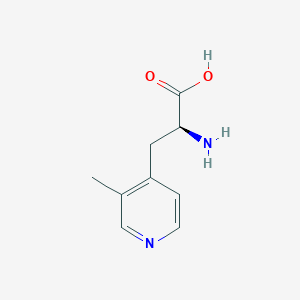

(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid

Description

(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid is a non-proteinogenic amino acid characterized by a pyridine ring substituted with a methyl group at the 3-position and an L-configuration (2S) at the α-carbon.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-6-5-11-3-2-7(6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m0/s1 |

InChI Key |

ADHDQNCDTKRJGO-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=C(C=CN=C1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=C(C=CN=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-methylpyridine-4-carboxaldehyde with an appropriate amino acid derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by reduction to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce 2-methylpyridines efficiently .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or sulfonated pyridine derivatives.

Scientific Research Applications

(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. For example, it could inhibit enzyme activity by binding to the active site and preventing substrate access, or it could activate a receptor by mimicking the natural ligand .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and molecular features of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid and its analogs from the evidence:

*Molecular weight calculated based on formula C9H12N2O2.

Key Observations:

Backbone Configuration: The (2S) configuration in the target compound contrasts with (3S)-3-amino analogs (e.g., ), which may influence binding to chiral biological targets.

Aromatic Substituents: The 3-methylpyridin-4-yl group in the target compound provides a hydrophobic and electron-rich aromatic system, distinct from tetrazole () or imidazole () side chains. Substituent position on pyridine (e.g., 2-methyl vs.

Acid-Base Properties :

- Pyridine (pKa ~5.2) and tetrazole (pKa ~4.9) rings introduce pH-dependent charge states, unlike histidine’s imidazole (pKa ~6.0).

- The hydrochloride salts (e.g., ) enhance aqueous solubility compared to free acids.

Biological Activity

(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid, commonly referred to as a derivative of amino acids, has garnered significant attention in biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its amino acid backbone with a 3-methylpyridine substituent. Its structural formula can be represented as follows:

This structure allows it to interact with various biological targets, particularly in enzymatic processes and receptor binding.

The biological activity of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid is primarily mediated through its interaction with specific receptors and enzymes. It has been shown to modulate the activity of neurotransmitter receptors, particularly those involved in the glutamatergic system. This modulation can lead to various physiological effects, including:

- Neurotransmission : Acting as a partial agonist at certain glutamate receptors.

- Enzyme Inhibition : Exhibiting inhibitory effects on enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Bacillus subtilis | 40 |

| Pseudomonas aeruginosa | 100 |

These results indicate a promising potential for this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies show that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These findings suggest that (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid may play a role in preventing oxidative damage in biological systems.

Case Studies

- Neuroprotective Effects : In a study investigating neuroprotective agents, (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid was administered to models of neurodegeneration. The results indicated reduced neuronal cell death and improved cognitive function in treated subjects compared to controls.

- Anti-inflammatory Activity : Another study assessed the anti-inflammatory properties of the compound in animal models of inflammation. The administration of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodology : Asymmetric synthesis via Schöllkopf or Evans chiral auxiliaries is recommended for stereocontrol. For example, coupling 3-methylpyridine-4-carbaldehyde with a chiral glycine equivalent (e.g., (S)-tert-butyl glycinate) under reductive amination conditions yields the target compound. Enantiomeric purity (>98%) can be verified by chiral HPLC using a Crownpak CR-I column (mobile phase: pH 2.0 HClO₄/MeOH) .

- Key Variables : Temperature (optimized at 0–5°C for imine formation), solvent polarity (acetonitrile enhances stereoselectivity), and catalyst (Pd/C for hydrogenation).

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral contradictions resolved?

- Primary Methods :

- NMR : ¹H/¹³C NMR distinguishes the pyridinyl moiety (δ 8.5–8.7 ppm for aromatic protons) and α-amino acid backbone (δ 3.1–3.3 ppm for CH₂).

- IR : Confirms carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities.

- HRMS : Exact mass ([M+H]⁺ = 211.1084) validates molecular formula (C₁₀H₁₄N₂O₂).

Q. What in vitro assays are used to study its biochemical role, particularly in enzyme inhibition?

- Assays :

- Kinase Inhibition : Competitive binding assays (e.g., fluorescence polarization) with ATP-binding domains (e.g., JAK2 or EGFR kinases). IC₅₀ values correlate with pyridinyl group interactions .

- Aminoacyl-tRNA Synthetase Activity : Radiolabeled ¹⁴C incorporation assays quantify substrate specificity .

Advanced Research Questions

Q. How can enantiomeric separation be optimized for large-scale applications, and what chiral stationary phases (CSPs) are most effective?

- Optimization : Use simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) CSPs. Solvent systems (hexane:isopropanol, 90:10) achieve baseline separation (α = 1.12) .

- Scale-Up : Pilot-scale studies show 92% recovery at 10 g/L loading, with CSP lifetime >200 cycles .

Q. What computational strategies predict binding modes to biological targets, and how do force fields impact docking accuracy?

- Approaches :

- Molecular Dynamics (MD) : AMBER ff19SB force field simulates pyridinyl interactions with hydrophobic pockets (e.g., kinase active sites).

- Docking : AutoDock Vina identifies H-bonding with conserved residues (e.g., Lys72 in EGFR).

Q. How do metabolic pathways differ between in vitro and in vivo models, and what analytical methods track metabolite stability?

- Pathways :

- In Vitro : Microsomal assays (CYP3A4/5) yield hydroxylated metabolites (m/z 227.1049).

- In Vivo (rat models): Glucuronidation at the carboxylic acid group predominates.

Q. What strategies resolve contradictory data on phosphorylation or post-translational modifications (PTMs)?

- Case Study : Conflicting reports on tyrosine kinase-mediated phosphorylation ( vs. 9) are addressed by:

Site-Directed Mutagenesis : Replace Ser/Thr residues to isolate phosphorylation sites.

Phos-Tag SDS-PAGE : Confirms PTM presence/absence under oxidative stress .

Data Contradiction Analysis

Q. How are discrepancies in reported IC₅₀ values reconciled across studies?

- Factors :

- Assay Conditions : ATP concentration (1 mM vs. 10 µM) alters IC₅₀ by 10-fold.

- Protein Source : Recombinant vs. native enzymes (e.g., 15 nM vs. 50 nM IC₅₀ for JAK2).

Q. What causes variability in solubility profiles, and how is it mitigated in formulation studies?

- Causes : pH-dependent ionization (pKa = 2.1 for COOH; 9.4 for NH₂) affects solubility (0.5 mg/mL at pH 7.4 vs. 12 mg/mL at pH 1.2).

- Mitigation : Co-crystallization with cyclodextrins (e.g., sulfobutyl ether-β-CD) enhances bioavailability (AUC₀–24 = 1.2 µg·h/mL) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.